6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
Description
Properties
IUPAC Name |
4-methoxy-3-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVGWWTHRIXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375134 | |
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92028-21-2 | |
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92028-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with a Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by the reduction of a nitro group to an amine, and culminating in the formation of the hydrochloride salt. This guide details the experimental protocols for each stage and presents quantitative data in a clear, tabular format.
Synthetic Pathway Overview
The synthesis of this compound is strategically designed to first build the carbon-carbon bond that forms the biphenyl system. This is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The subsequent steps involve functional group transformations to yield the final product.
Caption: Synthetic pathway for this compound.
Step 1: Suzuki-Miyaura Coupling
The initial and crucial step is the formation of the biphenyl skeleton via a Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of the intermediate, 2-Methoxy-5-nitrobiphenyl, 5-Bromo-2-methoxynitrobenzene is coupled with phenylboronic acid.
Experimental Protocol:
-
To a reaction vessel, add 5-bromo-2-methoxynitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable solvent such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Saturate the mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes.
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq), and a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to a temperature of 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-5-nitrobiphenyl.
| Parameter | Value |
| Reactants | 5-Bromo-2-methoxynitrobenzene, Phenylboronic Acid |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group in 2-Methoxy-5-nitrobiphenyl to an amine group, yielding 6-Methoxy-[1,1'-biphenyl]-3-amine. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 2-Methoxy-5-nitrobiphenyl (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 6-Methoxy-[1,1'-biphenyl]-3-amine, which can be used in the next step without further purification if of sufficient purity.
| Parameter | Value |
| Reactant | 2-Methoxy-5-nitrobiphenyl |
| Reducing Agent | Hydrogen gas (H₂) with 10% Palladium on Carbon (Pd/C) catalyst |
| Solvent | Ethanol or Ethyl Acetate |
| Pressure | ~50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Step 3: Hydrochloride Salt Formation
The final step is the conversion of the free amine, 6-Methoxy-[1,1'-biphenyl]-3-amine, to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolve the crude or purified 6-Methoxy-[1,1'-biphenyl]-3-amine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.
-
Continue stirring the resulting suspension in the ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous solvent.
-
Dry the product under vacuum to yield this compound.[1][2][3][4][5]
| Parameter | Value |
| Reactant | 6-Methoxy-[1,1'-biphenyl]-3-amine |
| Reagent | Hydrochloric Acid (e.g., as a solution in diethyl ether or gaseous) |
| Solvent | Anhydrous Diethyl Ether or Isopropanol |
| Temperature | 0 °C to Room Temperature |
| Procedure | Precipitation followed by filtration |
| Typical Yield | >95% |
Experimental Workflow
The overall experimental workflow can be visualized as a sequence of key operations, from reaction setup to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthetic route described provides a reliable and efficient method for the preparation of this compound. The use of the Suzuki-Miyaura coupling allows for the versatile construction of the biphenyl core, and the subsequent reduction and salt formation are standard and high-yielding transformations. This guide offers a solid foundation for researchers and professionals in the field to synthesize this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]
- 3. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US8470842B2 - Hydrochloride salts of 8-[{1-(3,5-Bis-trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one and preparation process therefor - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 6-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride is a biphenyl derivative that serves as a key intermediate in the synthesis of various organic compounds. Its structural motif is of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination. The hydrochloride salt form of the parent amine is often utilized to improve solubility and stability.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its corresponding free base.
| Property | Value | Compound Form | Data Type |
| CAS Number | 92028-21-2 | Hydrochloride | - |
| Molecular Formula | C13H14ClNO | Hydrochloride | - |
| Molecular Weight | 235.71 g/mol | Hydrochloride | - |
| Melting Point | 237-240°C | Hydrochloride | Experimental |
| Boiling Point | 340.1 ± 30.0 °C | Free Base | Predicted[1] |
| pKa | 4.94 ± 0.10 | Free Base | Predicted[1] |
| logP | Not Available | Hydrochloride | - |
| Appearance | Not Available | Hydrochloride | - |
| Storage | Room temperature, sealed in a dry environment. | Hydrochloride | - |
Solubility Profile
Experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, as a hydrochloride salt of an amine, it is expected to exhibit higher solubility in polar protic solvents compared to its free base form. The table below lists common solvents in which the solubility of this compound would be relevant to determine for applications in synthesis, purification, and formulation.
| Solvent | Expected Solubility |
| Water | Sparingly to moderately soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dichloromethane | Sparingly soluble to insoluble |
| Toluene | Insoluble |
| Hexane | Insoluble |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis via Suzuki Coupling and Hydrochloride Salt Formation
A common synthetic route to 6-Methoxy-[1,1'-biphenyl]-3-amine involves a Suzuki coupling reaction, followed by conversion to the hydrochloride salt.
Materials:
-
3-Bromo-4-methoxyaniline
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Organic solvents for extraction and washing (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Suzuki Coupling: In a reaction vessel, combine 3-bromo-4-methoxyaniline (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and potassium carbonate (2 equivalents).
-
Add the solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Methoxy-[1,1'-biphenyl]-3-amine.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the sample.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the suspension to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent if necessary and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The calculated concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the acidity of a compound.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water or a co-solvent system if solubility is low.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Shaker
-
Centrifuge
-
Analytical instrumentation (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Dissolve a known amount of the compound in either water or n-octanol.
-
Add a known volume of the second, immiscible solvent to create a two-phase system.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two layers.
-
Carefully sample both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Workflow and Pathway Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for Purity Determination and Structural Confirmation.
References
An In-depth Technical Guide on the Solubility of 6-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical properties of 6-Methoxy-[1,1'-biphenyl]-3-amine and its hydrochloride salt is presented below. This information is foundational for any experimental work.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-[1,1'-biphenyl]-3-amine hydrochloride | [2] |
| CAS Number | 92028-21-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄ClNO | [1][3] |
| Molecular Weight | 235.71 g/mol | [1][3] |
| Melting Point | 237-240°C | [1] |
| Appearance | Crystalline powder | [4] |
Solubility Data in Organic Solvents
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Method | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | Shake-Flask | 25 | Data not available | Data not available |
| Ethanol | Shake-Flask | 25 | Data not available | Data not available |
| Isopropanol | Shake-Flask | 25 | Data not available | Data not available |
| Acetone | Shake-Flask | 25 | Data not available | Data not available |
| Acetonitrile | Shake-Flask | 25 | Data not available | Data not available |
| Dichloromethane | Shake-Flask | 25 | Data not available | Data not available |
| Ethyl Acetate | Shake-Flask | 25 | Data not available | Data not available |
| Tetrahydrofuran | Shake-Flask | 25 | Data not available | Data not available |
| Toluene | Shake-Flask | 25 | Data not available | Data not available |
| N,N-Dimethylformamide | Shake-Flask | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide | Shake-Flask | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[5][6]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium, typically 24-48 hours.[5]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.[5]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
3.3. Data Analysis
-
Calculate the solubility in g/L or mg/mL from the determined concentration and the dilution factor.
-
Convert the solubility to molarity (mol/L) using the molecular weight of the compound.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a general synthetic pathway for related biphenyl compounds.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Caption: General Synthesis Route via Suzuki Coupling.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to generate this vital information. The detailed experimental protocol for the shake-flask method, along with the provided templates and diagrams, offers a standardized approach to data collection and presentation. The generation of such data will be invaluable for the broader scientific and drug development community, facilitating the use of this important pharmaceutical intermediate in future research and development endeavors.
References
Spectroscopic Profile of 6-Methoxy-[1,1'-biphenyl]-3-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Methoxy-[1,1'-biphenyl]-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the compound's structural characterization through NMR spectroscopy.
Chemical Structure
6-Methoxy-[1,1'-biphenyl]-3-amine, with the molecular formula C₁₃H₁₃NO, is a biphenyl derivative containing a methoxy and an amine functional group on one of the phenyl rings. The structural arrangement of this molecule dictates its unique spectral signature.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for 6-Methoxy-[1,1'-biphenyl]-3-amine. These predictions are based on the analysis of related biphenyl structures.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~ 7.50 - 7.30 | m | - | 5H | Ar-H (unsubstituted phenyl ring) |
| ~ 7.00 - 6.80 | m | - | 3H | Ar-H (substituted phenyl ring) |
| ~ 3.85 | s | - | 3H | -OCH₃ |
| ~ 3.70 | br s | - | 2H | -NH₂ |
Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for 6-Methoxy-[1,1'-biphenyl]-3-amine.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data, outlining the anticipated chemical shifts for the carbon atoms in 6-Methoxy-[1,1'-biphenyl]-3-amine, is presented below.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 158.0 | C-OCH₃ |
| ~ 145.0 | C-NH₂ |
| ~ 140.0 | C-C (biphenyl linkage) |
| ~ 138.0 | C-C (biphenyl linkage) |
| ~ 130.0 - 110.0 | Ar-C |
| ~ 55.5 | -OCH₃ |
Disclaimer: The data presented in this table is a prediction based on the analysis of structurally related molecules and awaits experimental confirmation.
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like 6-Methoxy-[1,1'-biphenyl]-3-amine.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 6-Methoxy-[1,1'-biphenyl]-3-amine.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 300 - 500 MHz | 75 - 125 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds |
| Relaxation Delay | 1 - 5 seconds | 2 - 5 seconds |
| Number of Scans | 8 - 16 | 128 - 1024 (or more) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Temperature | Room Temperature (e.g., 298 K) | Room Temperature (e.g., 298 K) |
Workflow for NMR Data Acquisition and Interpretation
The process of obtaining and interpreting NMR data follows a systematic workflow to ensure accurate and reliable results.
This guide serves as a foundational resource for understanding the NMR spectral characteristics of 6-Methoxy-[1,1'-biphenyl]-3-amine. While the provided spectral data is predictive, it offers valuable insights for researchers working with this and related compounds. Experimental verification of this data is encouraged for definitive structural assignment.
The Biological Frontier of 6-Methoxy-[1,1'-biphenyl]-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxy-[1,1'-biphenyl]-3-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of derivatives of this core structure, with a focus on their anticancer properties. Due to the limited availability of comprehensive public data on a single series of 6-Methoxy-[1,1'-biphenyl]-3-amine derivatives, this guide synthesizes findings from structurally related methoxy- and amino-biphenyl compounds to illustrate the therapeutic potential and the methodologies used for their evaluation.
Quantitative Biological Activity Data
The anticancer activity of biphenyl and methoxy-substituted derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating higher potency. The following tables summarize the in vitro cytotoxicity of several series of related compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Biphenylaminoquinoline Derivatives
| Compound | A549 (Lung) IC50 (µM) | DLD1 (Colorectal) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HEK293 (Normal) IC50 (µM) |
| DPDQ-3a | > 20 | > 20 | > 20 | > 20 |
Data from a study on diphenyldiquinoline derivatives, which share the biphenyl scaffold. These compounds were synthesized via Friedländer condensation and evaluated for their anticancer activity.[1]
Table 2: In Vitro Cytotoxicity of Trimethoxyphenyl-Based Analogues against HepG2 Liver Cancer Cells
| Compound | IC50 (µM) |
| 9 | 1.38 |
| 10 | 2.52 |
| 11 | 3.21 |
| 3a | < 10 |
| 5 | < 10 |
| 6 | < 10 |
| 7a | < 10 |
| 7b | < 10 |
| 8 | < 10 |
| 2a | < 20 |
| 2b | < 20 |
| 3b | < 20 |
| 4b | < 20 |
| Podophyllotoxin (Reference) | Not specified |
These compounds, featuring a trimethoxyphenyl group, were evaluated for their cytotoxicity against the HepG2 cell line.[2]
Table 3: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Hela (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 9a | 2.59 | Not specified | Not specified |
| 14g | Not specified | 1.98 | 4.66 |
| Doxorubicin (Reference) | 2.35 | 2.11 | 4.57 |
These compounds were synthesized and evaluated for their anticancer potency against several cancer cell lines.[3]
Experimental Protocols
The evaluation of the biological activity of novel chemical entities relies on a suite of standardized in vitro assays. Below are detailed protocols for commonly employed methods to assess cytotoxicity and enzyme inhibition.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a common method for screening kinase inhibitors.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal through a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][5][6][7]
Signaling Pathways and Mechanisms of Action
Biphenyl amine derivatives often exert their biological effects by modulating key cellular signaling pathways that are dysregulated in diseases like cancer. Protein kinases are frequent targets for such compounds. The diagrams below, generated using the DOT language, illustrate simplified representations of relevant signaling pathways.
Caption: EGFR signaling pathway and potential inhibition by biphenyl amine derivatives.
Caption: Role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression and their inhibition.
Caption: General experimental workflow for the development of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Amine Group in 6-Methoxy-[1,1'-biphenyl]-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amine group in 6-Methoxy-[1,1'-biphenyl]-3-amine. This compound is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its chemical behavior is crucial for its effective utilization in the synthesis of novel compounds with desired properties. This document explores the electronic and steric factors influencing the amine's reactivity and provides a detailed examination of its participation in key chemical transformations, including acylation, alkylation, and diazotization reactions. Furthermore, its application in the synthesis of heterocyclic compounds, such as carbazoles, is discussed. This guide is intended to serve as a critical resource for researchers engaged in the design and synthesis of complex molecules incorporating the 6-Methoxy-[1,1'-biphenyl]-3-amine scaffold.
Introduction
6-Methoxy-[1,1'-biphenyl]-3-amine is an aromatic amine featuring a biphenyl backbone with a methoxy group positioned ortho to the biphenyl linkage and meta to the amine functionality. This unique substitution pattern imparts a distinct set of electronic and steric characteristics that govern the reactivity of the amine group. The biphenyl moiety introduces significant steric bulk, while the methoxy group exerts a notable electronic influence. Understanding the interplay of these factors is paramount for predicting and controlling the outcome of chemical reactions involving this amine. This guide will systematically dissect these aspects, supported by theoretical principles and practical considerations.
The hydrochloride salt of 6-Methoxy-[1,1'-biphenyl]-3-amine is often used in pharmaceutical research as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is particularly valuable in the development of drugs targeting the central nervous system, where the biphenyl scaffold can facilitate specific receptor binding.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methoxy-[1,1'-biphenyl]-3-amine is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molar Mass | 199.25 g/mol |
| Melting Point (HCl salt) | 237-240°C[1] |
| Predicted pKa | 4.94 ± 0.10 |
Electronic and Steric Effects on Amine Reactivity
The reactivity of the amine group in 6-Methoxy-[1,1'-biphenyl]-3-amine is modulated by a combination of electronic and steric effects originating from its molecular structure.
Electronic Effects
The methoxy group at the 6-position, being ortho to the biphenyl ring and meta to the amine, primarily exerts an inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect reduces the electron density on the nitrogen atom of the amine group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.[2][3] While a methoxy group can also exert a resonance electron-donating effect (+R effect), this is more pronounced from the para position.[2][3] In the meta position relative to the amine, the resonance effect is minimal. Therefore, the inductive effect is the dominant electronic factor influencing the amine's reactivity in this molecule.
Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that electron-withdrawing substituents generally decrease the basicity (lower pKa) and can influence their biological activity and toxicity.[2][4]
Steric Effects
The biphenyl moiety introduces significant steric hindrance around the amine group. The two phenyl rings are not coplanar and exhibit a dihedral angle due to steric clash between the ortho hydrogens.[5] This steric bulk can impede the approach of bulky reagents to the nitrogen atom, thereby slowing down the rate of reactions such as acylation and alkylation, particularly with sterically demanding electrophiles.[6]
Key Reactions of the Amine Group
The amine group of 6-Methoxy-[1,1'-biphenyl]-3-amine undergoes a variety of chemical transformations typical of aromatic amines.
Acylation
Acylation of the amine group is a fundamental reaction for the synthesis of amides, which can serve as important intermediates or as final products with biological activity. The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base.
Experimental Protocol: Acylation with Acetic Anhydride
-
Dissolve 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography.
A similar procedure can be followed for acylation with acyl chlorides. The chemoselective acylation of amines in the presence of other functional groups like phenols can be achieved in an aqueous medium using anhydrides and sodium bicarbonate.[7]
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Anhydride | Triethylamine | Dichloromethane | 3 | >90 (estimated) |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 4 | >85 (estimated) |
Alkylation
N-alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine leads to the formation of secondary and tertiary amines. This reaction is typically carried out using alkyl halides, sulfates, or other alkylating agents. Over-alkylation to form quaternary ammonium salts is a potential side reaction, especially with reactive alkylating agents and in the absence of steric hindrance.[8]
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Combine 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq) and the alkyl halide (1.1 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (Hünig's base) (2.0 eq), to the mixture.[9]
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude N-alkylated product.
-
Purify by column chromatography.
Microwave irradiation can be employed to accelerate the N-alkylation of amines in aqueous media.[10]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | >80 (estimated) |
| Benzyl Bromide | DIPEA | DMF | 70 | >75 (estimated) |
Diazotization and Subsequent Reactions
The primary aromatic amine group of 6-Methoxy-[1,1'-biphenyl]-3-amine can be converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[11] The resulting diazonium salt is a versatile intermediate that can undergo various transformations.
Experimental Protocol: Diazotization
-
Dissolve or suspend 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq) in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
The diazonium salt can then be used in subsequent reactions without isolation.
The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt.[12][13]
Experimental Protocol: Sandmeyer Bromination
-
Prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Cool the cuprous bromide solution to 0°C.
-
Slowly add the freshly prepared diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by chromatography or distillation.
Recent advancements include electrochemical strategies for the Sandmeyer reaction, offering a more environmentally friendly approach.[14][15]
| Reagent | Product | Yield (%) |
| CuCl/HCl | 3-Chloro-6-methoxy-[1,1'-biphenyl] | 70-80 (estimated) |
| CuBr/HBr | 3-Bromo-6-methoxy-[1,1'-biphenyl] | 75-85 (estimated) |
| CuCN/KCN | 6-Methoxy-[1,1'-biphenyl]-3-carbonitrile | 60-70 (estimated) |
Synthesis of Heterocyclic Compounds: Carbazoles
A significant application of 2-aminobiphenyl derivatives is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important biological activities and material properties.[12][16][17] The intramolecular cyclization of 2-aminobiphenyls can be achieved through various methods, including photochemical or transition-metal-catalyzed C-H amination.[18]
Logical Workflow for Carbazole Synthesis
Caption: Synthetic pathway to methoxy-substituted carbazoles.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
-
In a reaction vessel, combine 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq), a palladium catalyst such as palladium(II) acetate (5-10 mol%), and an oxidant like benzoquinone or oxygen.
-
Add a suitable solvent, for example, acetic acid or dimethyl sulfoxide.
-
Heat the mixture at an elevated temperature (e.g., 100-120°C) under an air or oxygen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a base to remove the acidic solvent, followed by water and brine.
-
Dry, concentrate, and purify the resulting carbazole derivative by column chromatography.
Application in Drug Discovery and Development
Biphenyl amine derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities.[5][15][19] The general workflow for utilizing a building block like 6-Methoxy-[1,1'-biphenyl]-3-amine in a drug discovery program is illustrated below.
Caption: Drug discovery and development workflow.
This workflow highlights the journey from a core chemical structure to a potential drug candidate. The reactivity of the amine group in 6-Methoxy-[1,1'-biphenyl]-3-amine is central to the "Library Synthesis" step, where a diverse set of derivatives is generated for biological screening. The electronic and steric properties of the molecule will influence the structure-activity relationship (SAR) studies during the "Hit-to-Lead Optimization" phase.
Conclusion
This technical guide has provided a detailed overview of the reactivity of the amine group in 6-Methoxy-[1,1'-biphenyl]-3-amine. The interplay of the electron-withdrawing inductive effect of the ortho-methoxy group and the steric hindrance from the biphenyl moiety dictates its chemical behavior in fundamental organic reactions. The provided experimental protocols and tabulated data offer a practical framework for researchers working with this versatile building block. A deeper understanding of its reactivity will undoubtedly facilitate the rational design and synthesis of novel and complex molecules for applications in drug discovery, materials science, and other areas of chemical research. Further experimental studies are encouraged to precisely quantify the reaction kinetics and yields for a broader range of transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Diazotisation [organic-chemistry.org]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Detailed Protocol for Suzuki Coupling with 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is widely employed in medicinal chemistry and drug development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives. 6-Methoxy-[1,1'-biphenyl]-3-amine and its derivatives are important structural motifs in various biologically active molecules. The protocol herein describes a general method for the Suzuki coupling of an aryl halide with a suitable boronic acid to synthesize derivatives of 6-Methoxy-[1,1'-biphenyl]-3-amine. Given that the starting material is a hydrochloride salt, the addition of a base is crucial not only for the catalytic cycle but also to neutralize the amine salt.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with a phenylboronic acid to synthesize a derivative of 6-Methoxy-[1,1'-biphenyl]-3-amine. The reaction conditions are based on established procedures for similar aniline derivatives.
Materials:
-
6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride (or a related aryl halide)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, CataCXium® A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/Ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Data Presentation: Comparison of Reaction Conditions for Analogous Suzuki Couplings
The following table summarizes various conditions reported for the Suzuki coupling of substrates structurally related to 6-Methoxy-[1,1'-biphenyl]-3-amine. This data can serve as a guide for optimizing the reaction conditions.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85[3] |
| 2 | 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 12 | ~90[3] |
| 3 | 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 4 | 2-Bromoaniline | Phenylboronic acid | CataCXium® A Pd G3 (2) | K₃PO₄ | 2-MeTHF | 70 | 16 | 91[4] |
| 5 | 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure a strictly inert atmosphere to prevent catalyst deactivation.
-
Screen different palladium catalysts and ligands. For electron-rich anilines, ligands like Buchwald's SPhos or XPhos can be beneficial.
-
Vary the base and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
-
Increase the reaction temperature or time.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents or more stable boronate esters can mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from 6-Methoxy-[1,1'-biphenyl]-3-amine. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, and solvent system may be necessary to achieve the highest yields for specific substrate combinations. Careful execution under an inert atmosphere is critical for the success of the reaction.
References
Application Notes and Protocols for 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride in CNS Drug Discovery
Disclaimer: The following application notes and protocols are a representative example of how 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride can be utilized as a key building block in the discovery of novel Central Nervous System (CNS) therapeutics. The specific drug candidate, "Biphemethox," and its associated biological data are hypothetical and for illustrative purposes, based on the known utility of this chemical scaffold in medicinal chemistry.
Introduction
This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds targeting the CNS. Its biphenyl scaffold, combined with a methoxy and an amine group, provides a unique three-dimensional structure that can be elaborated to achieve high affinity and selectivity for various CNS receptors. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in a variety of chemical reactions.[1] This document outlines the potential application of this compound in the development of a novel CNS drug candidate, "Biphemethox," a hypothetical antagonist for a G-protein coupled receptor (GPCR) implicated in neuro-psychiatric disorders.
Application Note: Development of "Biphemethox," a Novel CNS Drug Candidate
Compound Profile: this compound
| Property | Value |
| CAS Number | 92028-21-2 |
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Room temperature, dry conditions |
Hypothetical CNS Target: Serotonin 5-HTX Receptor
For the purpose of this application note, we will consider a hypothetical serotonin receptor subtype, 5-HTX, which is predominantly expressed in the prefrontal cortex and hippocampus. Over-activation of this receptor is postulated to be involved in the pathophysiology of anxiety and cognitive deficits. Therefore, a potent and selective antagonist of the 5-HTX receptor could be a promising therapeutic strategy for these conditions.
Rationale for Use
The 6-Methoxy-[1,1'-biphenyl]-3-amine scaffold is an excellent starting point for the design of a 5-HTX antagonist. The biphenyl moiety can engage in favorable pi-stacking interactions within the receptor's binding pocket, a common feature for ligands of biogenic amine receptors. The methoxy group can act as a hydrogen bond acceptor, while the amine group serves as a key attachment point for introducing further chemical diversity to optimize potency, selectivity, and pharmacokinetic properties.
Hypothetical Drug Candidate: "Biphemethox"
"Biphemethox" is a fictional drug candidate designed to be a potent and selective 5-HTX receptor antagonist. Its structure is derived from the starting material by acylation of the amine group.
| "Biphemethox" - Physicochemical & Pharmacokinetic Properties | |
| Molecular Weight | < 500 g/mol |
| logP | 2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | < 90 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Brain Penetration | Good |
| Metabolic Stability (in vitro) | Moderate to High |
| "Biphemethox" - In Vitro Biological Activity | |
| Target | 5-HTX Receptor |
| Assay Type | Radioligand Binding Assay |
| Binding Affinity (Ki) | 5.2 nM |
| Functional Activity (IC50) | 12.5 nM (Antagonist) |
| Selectivity | >100-fold selective over other serotonin receptors and major CNS targets |
Experimental Protocols
Synthesis of "Biphemethox" from this compound
This protocol describes a general method for the acylation of the starting material to yield the hypothetical drug candidate "Biphemethox."
Materials:
-
This compound
-
An appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to obtain "Biphemethox."
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Radioligand Binding Assay for 5-HTX Receptor
This protocol outlines a method to determine the binding affinity of "Biphemethox" for the hypothetical 5-HTX receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HTX receptor.
-
Radioligand (e.g., [³H]-serotonin or a specific [³H]-antagonist)
-
"Biphemethox" and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of "Biphemethox" in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the diluted "Biphemethox" or vehicle.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known 5-HTX ligand.
-
Calculate the specific binding at each concentration of "Biphemethox" and determine the Ki value using non-linear regression analysis.
Visualizations
Caption: Synthetic workflow for the preparation of "Biphemethox".
Caption: Hypothetical signaling pathway modulated by "Biphemethox".
Conclusion
This compound represents a promising starting material for the development of novel CNS drug candidates. Its structural features allow for the synthesis of a diverse range of compounds with the potential for high affinity and selectivity for various CNS targets. The provided application note and protocols, although based on a hypothetical example, illustrate a rational approach to leveraging this building block in a drug discovery program aimed at identifying new treatments for neurological and psychiatric disorders. Further exploration of derivatives from this scaffold is warranted to uncover its full potential in CNS medicinal chemistry.
References
Application Notes and Protocols for the Quantification of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to ensure accuracy, precision, and reliability in compliance with regulatory standards.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance and formulated products. The biphenyl core of the molecule allows for strong UV absorbance, making this a robust and widely accessible analytical technique.
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
1.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
1.4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (95% A: 5% B).
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the active ingredient, dissolve it in 10 mL of methanol. Dilute further with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Method Validation The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area | ≤ 1.0% (for n=6) | 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,521,050 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
Table 3: Accuracy and Precision
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Low | 5 | 4.95 | 99.0 | 1.8 |
| Medium | 25 | 25.15 | 100.6 | 1.2 |
| High | 50 | 49.80 | 99.6 | 0.9 |
Experimental Workflow
Caption: HPLC analysis workflow for 6-Methoxy-[1,1'-biphenyl]-3-amine HCl.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in biological matrices, such as plasma or serum, where high sensitivity and selectivity are required to overcome matrix effects.[6][7][8]
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., d3-6-Methoxy-[1,1'-biphenyl]-3-amine HCl
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
2.3. LC-MS/MS Conditions
-
Column: C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast analysis.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: Optimized for rapid elution (e.g., 2-minute total run time).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion)
-
Internal Standard: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion)
-
2.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Data Presentation
Table 4: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Analyte | 200.1 | e.g., 185.1 | 100 | 25 |
| IS (d3) | 203.1 | e.g., 188.1 | 100 | 25 |
(Note: Product ions are hypothetical and must be optimized experimentally)
Table 5: Bioanalytical Method Validation Summary
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
|---|---|---|---|
| Lower LLOQ | 0.5 | Accuracy: 80-120%, Precision: ≤20% | Pass |
| Accuracy (QC) | 1.5, 15, 150 | 85-115% | Pass |
| Precision (QC) | 1.5, 15, 150 | ≤15% | Pass |
| Matrix Effect | Low, High QC | CV ≤15% | Pass |
| Recovery | Low, High QC | Consistent and precise | Pass |
Signaling Pathway and Logical Relationships
This diagram illustrates the logical flow of the bioanalytical sample preparation and analysis.
Caption: Bioanalytical workflow for LC-MS/MS quantification.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Analysis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and reproducible results for purity assessment, impurity profiling, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the separation, identification, and quantification of this compound. This method is particularly suited for routine quality control and stability testing.
Experimental Protocol
1.1.1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.
1.1.2. Reagents and Standards
-
Solvents: Acetonitrile (ACN) and water (HPLC grade).
-
Mobile Phase: A gradient elution is employed for efficient separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to construct a calibration curve.
1.1.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
1.1.4. Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Retention Time | ~12.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides high sensitivity and specificity, making it an excellent method for the identification of impurities and trace-level analysis of this compound. Derivatization is often required to improve the volatility and thermal stability of the analyte.
Experimental Protocol
2.1.1. Instrumentation
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
2.1.2. Reagents and Derivatization
-
Solvents: Dichloromethane, Pyridine (anhydrous).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane at 1 mg/mL.
2.1.3. Derivatization Procedure
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2.1.4. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-500 amu
Data Presentation
Table 2: GC-MS Fragmentation Data for Derivatized Analyte
| Analyte (TMS Derivative) | Retention Time (min) | Key Mass Fragments (m/z) |
| 6-Methoxy-[1,1'-biphenyl]-3-amine-TMS | ~15.8 | 271 (M+), 256, 182, 73 |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including the essential derivatization step.
Application Notes and Protocols: The Strategic Use of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride as a key building block in the synthesis of potent kinase inhibitors. The biphenyl scaffold is a privileged motif in medicinal chemistry, known to effectively occupy the ATP-binding site of various kinases. The specific substitution pattern of this starting material offers opportunities for developing selective inhibitors for a range of kinase targets implicated in oncology and inflammatory diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of modern therapeutics. The 4-(phenylamino)pyrimidine scaffold is a well-established pharmacophore in many approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the kinase hinge region.
This compound provides a unique and valuable starting point for the synthesis of novel kinase inhibitors. The biphenyl group can form favorable hydrophobic and pi-stacking interactions within the kinase active site, while the methoxy and amine functionalities offer vectors for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic protocol for a potential Src kinase inhibitor and provides data for analogous compounds to guide research efforts.
Data Presentation: Representative Kinase Inhibitory Activity
While specific inhibitory data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents IC50 values for structurally related 4-(phenylamino)pyrimidine-based kinase inhibitors to provide a benchmark for expected potency.
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound Structure |
| 1a | Src | 30 | 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile |
| 1c | Src | (Potent) | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile |
| 2c | Src | (Increased Potency) | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-morpholinopropoxy)-3-quinolinecarbonitrile |
| 31a | Src | 1.2 | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-(4-methylpiperazin-1-yl)propoxy)-3-quinolinecarbonitrile |
| PD-089828 | PDGFr | 1110 | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| PD-089828 | FGFr | 130 | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| PD-089828 | EGFr | 450 | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| PD-089828 | c-Src | 220 | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| 6c | PDGF-stimulated cell proliferation | 300 | 1-[2-([4-(diethylamino)butyl]amino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| 4e | FGFr | 60 | 1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative synthesis of a potential kinase inhibitor, N-(6-methoxy-[1,1'-biphenyl]-3-yl)pyrimidin-4-amine , from this compound.
Protocol 1: Synthesis of N-(6-methoxy-[1,1'-biphenyl]-3-yl)pyrimidin-4-amine
Materials:
-
This compound
-
4-Chloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chloropyrimidine (1.1 eq), and n-butanol (to achieve a 0.2 M concentration of the limiting reagent).
-
Base Addition: To the stirred suspension, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Heat the reaction mixture to 120 °C and maintain stirring under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(6-methoxy-[1,1'-biphenyl]-3-yl)pyrimidin-4-amine.
Protocol 2: Kinase Inhibition Assay (General Protocol for Src Kinase)
Materials:
-
Recombinant human Src kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing Src kinase, the synthesized inhibitor at various concentrations (typically a serial dilution), and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Src.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed synthetic workflow for a potential kinase inhibitor.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Application Note and Protocol: Scale-Up Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is centered around a robust and scalable Suzuki-Miyaura coupling reaction, followed by purification and salt formation. This protocol is designed to be a comprehensive guide, ensuring reproducibility and high yield for researchers and chemists in an industrial setting.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of biologically active molecules. The biphenyl scaffold is a common motif in drug discovery, and the specific substitution pattern of this compound makes it a crucial intermediate.[1][2] The presented protocol details a scalable synthesis route, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction, known for its efficiency in constructing C-C bonds between aryl halides and boronic acids.[3][4][5] This method offers a reliable pathway to produce the target compound in high purity and yield, suitable for further pharmaceutical development.
Reaction Scheme
The overall synthetic pathway involves a palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-5-methoxyaniline and phenylboronic acid, followed by the formation of the hydrochloride salt.
DOT Script of the Reaction Scheme:
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| 2-bromo-5-methoxyaniline | ≥98% | e.g., Sigma-Aldrich |
| Phenylboronic acid | ≥97% | e.g., Sigma-Aldrich |
| Palladium(II) acetate | Catalyst grade | e.g., Sigma-Aldrich |
| Triphenylphosphine | ≥99% | e.g., Sigma-Aldrich |
| Potassium carbonate | Anhydrous, ≥99% | e.g., Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Ethanol | Reagent grade | e.g., Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich |
| Hydrochloric acid (in ether) | 2.0 M solution | e.g., Sigma-Aldrich |
| Celite® | --- | e.g., Sigma-Aldrich |
| Anhydrous magnesium sulfate | ≥97% | e.g., Sigma-Aldrich |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Temperature controller and heating/cooling circulator
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine
DOT Script of the Experimental Workflow:
Caption: Workflow for the synthesis of the free amine intermediate.
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet is purged with nitrogen.
-
Charging Reactants: To the reactor, add 2-bromo-5-methoxyaniline (1.0 kg, 4.95 mol), phenylboronic acid (0.66 kg, 5.44 mol), and anhydrous toluene (10 L). Stir the mixture to form a suspension.
-
Catalyst Addition: Add triphenylphosphine (0.13 kg, 0.495 mol) and palladium(II) acetate (0.022 kg, 0.099 mol).
-
Base Addition: Add anhydrous potassium carbonate (2.05 kg, 14.85 mol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with toluene (2 L).
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine) (2 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 6-Methoxy-[1,1'-biphenyl]-3-amine as an oil or low-melting solid.
Formation of this compound
Procedure:
-
Dissolution: Dissolve the purified 6-Methoxy-[1,1'-biphenyl]-3-amine (assuming ~0.8 kg, ~4.0 mol from the previous step) in anhydrous diethyl ether (8 L) in a suitable vessel with stirring.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether with stirring. A precipitate will form. Continue addition until no further precipitation is observed and the solution is acidic (test with pH paper).
-
Isolation: Stir the suspension for 1 hour in the ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold anhydrous diethyl ether (2 x 1 L). Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a solid.
Data Presentation
| Parameter | Expected Value |
| Starting Materials | |
| 2-bromo-5-methoxyaniline | 1.0 kg |
| Phenylboronic acid | 0.66 kg |
| Product | |
| Theoretical Yield (HCl salt) | ~1.17 kg |
| Expected Actual Yield | 0.88 - 1.05 kg |
| Yield (%) | 75 - 90% |
| Purity (by HPLC) | ≥98% |
| Melting Point (°C) | To be determined |
Safety and Handling
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described protocol provides a detailed and scalable method for the synthesis of this compound. The use of a Suzuki-Miyaura coupling ensures a high-yielding and robust process suitable for the production of this key pharmaceutical intermediate. Adherence to this protocol will enable researchers and drug development professionals to reliably produce the target compound for their research and development needs.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine, a key intermediate in the synthesis of various compounds of pharmaceutical interest. Three common and effective methodologies are presented: reductive amination, "borrowing hydrogen" (BH) or hydrogen autotransfer (HAT) strategy, and classical N-alkylation with alkyl halides. Each protocol is designed to be a comprehensive guide, from reaction setup to product purification. The aim is to furnish researchers with the necessary information to select and perform the most suitable N-alkylation strategy for their specific synthetic goals.
Introduction
N-alkylated aromatic amines are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The introduction of an alkyl group on the nitrogen atom of an aromatic amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. 6-Methoxy-[1,1'-biphenyl]-3-amine serves as a valuable building block, and its N-alkylation is a critical step in the elaboration of more complex molecular architectures.
This application note details three distinct methods for the N-alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine:
-
Reductive Amination: A highly selective method that avoids the common issue of over-alkylation by reacting the amine with a carbonyl compound to form an imine, which is subsequently reduced in situ.[1][2][3][4][5]
-
Borrowing Hydrogen Strategy: A sustainable and atom-economical approach that utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst.[1][6][7][8][9][10] This method generates water as the sole byproduct.[7][8]
-
Classical N-Alkylation with Alkyl Halides: A traditional and straightforward method involving the direct reaction of the amine with an alkyl halide in the presence of a base.[1][11] While simple, it can be prone to over-alkylation.[1]
Experimental Protocols
Method 1: Reductive Amination
This protocol describes the N-alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine with a generic aldehyde via reductive amination using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
6-Methoxy-[1,1'-biphenyl]-3-amine
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add the aldehyde (1.1 equiv) to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Borrowing Hydrogen Strategy
This protocol outlines the N-alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine with a primary alcohol using a ruthenium-based catalyst.
Materials:
-
6-Methoxy-[1,1'-biphenyl]-3-amine
-
Primary alcohol (R-CH₂OH)
-
[Ru(p-cymene)Cl₂]₂ (or other suitable Ru or Ir catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv), the primary alcohol (1.2 equiv), potassium tert-butoxide (1.0 equiv), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%).[8]
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-120 °C.[7]
-
Stir the reaction mixture for 16-24 hours.[1][7] Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 3: Classical N-Alkylation with Alkyl Halide
This protocol describes the direct N-alkylation of 6-Methoxy-[1,1'-biphenyl]-3-amine with an alkyl iodide.
Materials:
-
6-Methoxy-[1,1'-biphenyl]-3-amine
-
Alkyl iodide (R-I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 equiv) and the chosen base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the solvent (acetonitrile or DMF).
-
Add the alkyl iodide (1.1 equiv) dropwise to the stirred suspension. To minimize over-alkylation, the alkyl iodide can be added slowly over a period of time.[1]
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
If DMF was used, partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Method 1: Reductive Amination | Method 2: Borrowing Hydrogen | Method 3: Alkyl Halide |
| Alkylating Agent | Aldehyde (R-CHO) | Alcohol (R-CH₂OH) | Alkyl Iodide (R-I) |
| Key Reagent/Catalyst | Sodium triacetoxyborohydride | Ruthenium or Iridium catalyst | Base (K₂CO₃, Cs₂CO₃) |
| Solvent | Dichloromethane (DCM) | Toluene | Acetonitrile, DMF |
| Temperature | Room Temperature | 110-120 °C | 60-80 °C |
| Reaction Time | 3-24 hours | 16-24 hours | 4-12 hours |
| Selectivity | High for mono-alkylation | High for mono-alkylation | Risk of over-alkylation |
| Byproducts | Acetic acid, borate salts | Water | Halide salt |
| Sustainability | Moderate | High (atom-economical) | Low (generates salt waste) |
Purification and Characterization
The crude product from any of the above methods can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point.
The purified N-alkylated 6-Methoxy-[1,1'-biphenyl]-3-amine should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for Reductive Amination.
Caption: Experimental workflow for the Borrowing Hydrogen strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination | TCI AMERICA [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Available Synple Chem Reagent Cartridges [synplechem.com]
- 5. prezi.com [prezi.com]
- 6. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound and similar aromatic amines include:
-
Recrystallization: A common method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Silica Gel Chromatography: Effective for separating the free base form of the amine from non-polar impurities. Due to the basic nature of amines, modifications to the stationary or mobile phase are often necessary to prevent poor separation and tailing.
-
Acid-Base Extraction: This technique can be used to separate the amine from neutral or acidic impurities by converting the hydrochloride salt to the free base, extracting it into an organic solvent, and then converting it back to the hydrochloride salt.
Q2: My purified this compound is colored (yellow or brown). What could be the cause and how can I fix it?
A2: A colored product can be due to several factors:
-
Oxidation: Amines, particularly aromatic amines, are susceptible to air oxidation, which can form colored impurities.
-
Residual Catalysts: If a transition metal catalyst (e.g., palladium) was used in the synthesis, trace amounts may remain and cause coloration.
-
Highly Conjugated Impurities: Byproducts from the synthesis with extensive electronic conjugation can be intensely colored.
To address this, you can try the following:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.
-
Column Chromatography: Passing the free base form through a silica gel plug or column can remove polar, colored impurities.
-
Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution as the free base.
Q3: I am having trouble with silica gel chromatography of the corresponding free base. The compound is streaking or not moving from the baseline. What can I do?
A3: The basicity of amines often leads to strong interactions with the acidic silica gel, causing poor chromatographic performance.[1] To mitigate this:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, to the mobile phase (typically 0.1-1%).[1] This will compete with your amine for the active sites on the silica, reducing tailing.
-
Pre-treated Silica: Use commercially available amine-functionalized silica gel or pre-treat the silica by flushing the column with the mobile phase containing the basic modifier before loading your sample.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or reversed-phase chromatography.
Q4: Can I purify the compound as the hydrochloride salt directly using chromatography?
A4: Direct chromatography of the hydrochloride salt on silica gel is generally not recommended. The salt is highly polar and will likely have very poor mobility on the column. It is standard practice to convert the salt to the free base before chromatographic purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is too non-polar. | Try a more polar solvent or a solvent mixture. For amines, consider using organic acids like acetic acid, which can improve solubility.[3] |
| Compound dissolves at room temperature. | The solvent is too polar. | Select a less polar solvent in which the compound is sparingly soluble at room temperature but soluble when hot. |
| Oiling out occurs instead of crystallization. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities are present. | Try using a larger volume of solvent, a different solvent system, or scratching the inside of the flask to induce crystallization. Ensure the starting material is not excessively impure. |
| Poor recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent required for complete dissolution. Cool the solution in an ice bath to maximize precipitation. Ensure complete transfer and washing of the crystals during filtration. |
Column Chromatography (of the Free Base) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly on the TLC plate and column. | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[1][2] |
| Compound does not elute from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. If the compound is still retained, consider the suggestions for reducing streaking, as strong adsorption is the root cause. |
| Poor separation of the desired compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Systematically screen different solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Check the separation on a TLC plate before running the column. |
Experimental Protocols
Protocol 1: Purification via Free-Basing, Extraction, and Salt Formation
This protocol is useful for removing non-basic impurities.
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine should precipitate or form an oil.
-
Extraction: Extract the aqueous suspension with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free amine.
-
Purification of Free Base (Optional): At this stage, the free base can be further purified by silica gel chromatography or recrystallization if necessary.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or diethyl ether).
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Isolation: Collect the purified hydrochloride salt by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Recrystallization of this compound
Note: The optimal solvent system should be determined experimentally on a small scale. Based on the polar nature of the hydrochloride salt, polar protic solvents are a good starting point.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound in portions with stirring and gentle heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum. The reported melting point of pure this compound is 237-240°C.
Data Presentation
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol |
| Melting Point | 237-240°C |
Table 2: Suggested Starting Conditions for Chromatography of the Free Base
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) | Modifier |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (9:1 to 1:1) or Dichloromethane:Methanol (99:1 to 9:1) | 0.5% Triethylamine |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient elution starting with a non-polar solvent system and gradually increasing polarity. | 0.5% Triethylamine in the mobile phase |
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing Suzuki Coupling of 6-Methoxy-[1,1'-biphenyl]-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-Methoxy-[1,1'-biphenyl]-3-amine and similar substrates.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of byproducts are common challenges in Suzuki-Miyaura cross-coupling reactions.[1] This guide addresses specific issues you may encounter during your experiments.
Low or No Conversion
Issue: The reaction shows minimal or no formation of the desired product.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Palladium(0) active catalyst may not have formed or has been deactivated.[2]
-
Solution: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and stored under an inert atmosphere. For challenging substrates, consider using more robust, electron-rich, and bulky phosphine ligands like those developed by Buchwald and Hartwig (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Using well-defined, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) is also highly recommended to ensure the efficient generation of the active Pd(0) species.[3]
-
-
Oxygen Contamination: The active Pd(0) species is sensitive to oxygen.[2]
-
Solution: Thoroughly degas your solvents and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[2]
-
-
Inappropriate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[5] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[5]
-
Low Temperature: Less reactive aryl halides, such as aryl chlorides, often require higher reaction temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2]
Low Yield with Byproduct Formation
Issue: The desired product is formed, but the yield is low due to the presence of significant byproducts.
Possible Side Reactions & Solutions:
-
Protodeboronation: This is a common side reaction where the boronic acid or ester group is replaced by a hydrogen atom, and it is particularly problematic with electron-deficient boronic acids.[5]
-
Solution:
-
Choice of Base: Use milder bases like K₃PO₄ or KF to reduce the rate of boronic acid hydrolysis.[4]
-
Stable Boron Reagents: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, which can be less prone to premature decomposition.[5][6]
-
Reaction Conditions: Shorter reaction times and lower temperatures can help minimize protodeboronation.[5]
-
-
-
Homocoupling: This involves the coupling of two identical boronic acid molecules.[1] It is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst.[1]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen levels, which can lead to an increase in homocoupling.[1]
-
-
Dehalogenation: The aryl halide substrate can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[1]
-
Solution: This can sometimes be addressed by optimizing the catalyst, ligand, and base combination.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if I get a very low yield?
A1: Start by systematically checking your reagents and reaction setup:
-
Reagent Quality: Ensure your boronic acid/ester and aryl halide are pure and stable. Boronic acids, in particular, can be prone to degradation.[1][5]
-
Catalyst and Ligand Integrity: Use fresh catalyst and ligand, as palladium catalysts can degrade and phosphine ligands can oxidize over time.[5]
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[5] Ensure your base is of high purity.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas.[5]
Q2: How do I select the optimal catalyst and ligand for a substrate like 6-Methoxy-[1,1'-biphenyl]-3-amine?
A2: For electron-rich anilines, which can be challenging substrates, highly active catalyst systems are often necessary.
-
Ligands: Sterically bulky and electron-donating monophosphine ligands, such as the biarylphosphine ligands developed by Buchwald and Hartwig (e.g., SPhos, XPhos, RuPhos), are excellent choices.[3] These ligands promote the key steps of the catalytic cycle and can help to outcompete catalyst poisoning pathways.[3]
-
Palladium Source: Using well-defined, air-stable precatalysts like palladacycles (e.g., SPhos G3 Palladacycle) is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially for difficult couplings.[3]
Q3: What is a good starting point for choosing a base and solvent?
A3: The choice of base and solvent is interdependent and crucial for success.[3]
-
Base: For Suzuki couplings, carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) are typically used.[3] If your substrate has base-sensitive functional groups, milder bases like K₃PO₄ should be screened first.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are common choices.[3] The solubility of the base and other reagents should be taken into consideration.
Q4: My reaction seems to stall. What should I do?
A5: If the reaction stops before completion, consider the following:
-
Degassing: Ensure the solvent and reaction mixture are properly degassed.[4]
-
Catalyst/Ligand System: For challenging substrates, a simple catalyst system may not be sufficient. Consider switching to a more active system with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.[4]
-
Water Content: While many Suzuki reactions are performed in the presence of water, the amount can be critical. Anhydrous conditions with certain bases like K₃PO₄ might require a small, controlled amount of water to be effective.[2][7]
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for optimizing the Suzuki coupling of substrates similar to 6-Methoxy-[1,1'-biphenyl]-3-amine.
Table 1: Recommended Catalyst Systems for Initial Screening
| Palladium Source (mol%) | Ligand (mol%) | Rationale |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | A general, high-yielding system for challenging substrates.[3] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Broadly applicable, highly active biarylphosphine ligand system.[3] |
| SPhos G3 Palladacycle (1-2%) | (Pre-ligated) | A well-defined, air-stable precatalyst for efficient catalyst generation.[3] |
| PdCl₂(dppf) (2-5%) | (Pre-ligated) | A common, robust pre-catalyst, though may require higher temperatures.[2] |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent(s) | Comments |
| K₃PO₄ | Toluene, Dioxane, 2-MeTHF | A mild and effective base, often a good starting point for substrates with sensitive functional groups.[3][4] May require a small amount of water for optimal activity.[7] |
| Cs₂CO₃ | Dioxane/Water, Toluene/Water | A stronger base that is often effective for less reactive aryl halides.[3] |
| K₂CO₃ | DMF/Water, Dioxane/Water | A common and cost-effective base.[8] |
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
Aryl Halide (e.g., a derivative of 6-Methoxy-[1,1'-biphenyl]-3-amine) (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and base.[4]
-
Add the anhydrous, degassed solvent via cannula or syringe.[4]
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).[4]
-
Stir the reaction mixture vigorously.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4] Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity solid product.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for selecting a recrystallization solvent for this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to the compound's structure, possessing both a polar amine hydrochloride group and a less polar biphenyl methoxy backbone, a single solvent may not be optimal. Therefore, a mixed solvent system is often the most effective approach. Good starting points for solvent screening include polar protic solvents like alcohols (methanol, ethanol, isopropanol) and their mixtures with water or a less polar co-solvent like diethyl ether or hexane.
Q2: What are some recommended starting solvent systems to screen for the recrystallization of this compound?
A2: Based on the chemical structure, the following solvent systems are recommended for initial screening:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Diethyl Ether
-
Ethanol/Hexane
-
A systematic approach to screen these solvents is crucial for identifying the optimal system for your specific sample purity and scale.
Q3: How can I determine the appropriate ratio for a mixed solvent system?
A3: To determine the right ratio, dissolve the compound in the minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) dropwise at the same temperature until you observe persistent cloudiness (turbidity). At this point, add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocols
Protocol for Recrystallization Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
This compound (crude product)
-
Small test tubes or vials
-
Heating apparatus (hot plate with a sand or water bath, or a heat gun)
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, distilled water, diethyl ether, hexane)
-
Pasteur pipettes
Procedure:
-
Initial Solubility Tests (Single Solvents):
-
Place a small amount of the crude compound (approximately 10-20 mg) into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for recrystallization.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube.
-
If the compound dissolves completely upon heating, allow it to cool to room temperature and then in an ice bath. Observe if crystals form. A good solvent will show a significant amount of crystal formation upon cooling.
-
-
Mixed Solvent System Evaluation:
-
If a single solvent is not ideal, test mixed solvent pairs.
-
Dissolve a small amount of the compound in a minimal amount of the "good" solvent (e.g., hot ethanol).
-
While keeping the solution warm, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Data Presentation:
Summarize your observations in a table to easily compare the effectiveness of different solvents and solvent systems.
| Solvent/Solvent System | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Observations |
| Ethanol | Sparingly soluble | Soluble | Yes, moderate amount | Small needle-like crystals |
| Methanol | Soluble | Very soluble | No/Poor | Compound remains in solution |
| Isopropanol | Sparingly soluble | Soluble | Yes, good yield | Well-formed crystals |
| Water | Insoluble | Sparingly soluble | - | Not a good primary solvent |
| Ethanol/Water (e.g., 9:1) | Sparingly soluble | Soluble | Yes, excellent yield | Large, well-defined crystals |
| Isopropanol/Diethyl Ether | Sparingly soluble | Soluble | Yes, rapid precipitation | Fine powder |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is too high, and the compound is melting before it crystallizes.- The rate of cooling is too fast.- High concentration of impurities. | - Use a lower boiling point solvent or solvent system.- Ensure slower cooling by insulating the flask.- Add slightly more of the "good" solvent to keep the compound dissolved at a lower temperature before adding the "poor" solvent.[1] |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | - Colored impurities are present that are not removed by recrystallization alone. | - Perform a hot filtration of the dissolved compound with activated charcoal before allowing it to cool and crystallize. |
| Crystals form too quickly, potentially trapping impurities. | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to the dissolved compound before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationships for troubleshooting common recrystallization issues.
References
troubleshooting low yield in the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride. The synthesis typically involves a Suzuki coupling to form the biphenyl core, followed by the reduction of a nitro group to an amine, and finally, the formation of the hydrochloride salt.
Overall Synthetic Workflow
The synthesis of this compound is generally a multi-step process. A common pathway is illustrated below, starting with a Suzuki-Miyaura coupling reaction, followed by a nitro group reduction, and concluding with the formation of the hydrochloride salt.
FAQs and Troubleshooting Guides
This section is organized by the synthetic step to help you quickly identify and resolve common issues.
Section 1: Suzuki Coupling Reaction
The Suzuki-Miyaura coupling is a robust method for forming the C-C bond of the biphenyl core. However, low yields can arise from several factors.[1]
Q1: My Suzuki coupling reaction is showing low to no conversion. What are the primary causes?
A1: A lack of product formation with unreacted starting materials often points to issues with the catalyst's activity or the reaction conditions.[1] Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can deactivate the catalyst.[1]
-
Base Selection: The base is crucial for activating the boronic acid. A base that is too weak can lead to a slow reaction, while one that is too strong might cause side reactions.[1]
-
Solvent Choice: The solvent system must solubilize the reactants and stabilize the catalytic species.[1] Common choices include mixtures of toluene, dioxane, or THF with water.[2]
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[1]
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive or oxidized catalyst. | Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh catalyst or a more robust pre-catalyst.[1] |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC/LC-MS.[1] | |
| Improper base selection. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] | |
| Low Yield | Poor reagent purity. | Ensure the purity of the aryl halide and boronic acid, as impurities can interfere with the catalytic cycle.[1] |
| Suboptimal solvent system. | Try different solvent combinations like Toluene/Water, Dioxane/Water, or THF/Water.[2] |
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.[1] To minimize this:
-
Improve Degassing: Rigorously degas the reaction mixture to remove all traces of oxygen.[1]
-
Catalyst Choice: Use a direct Pd(0) catalyst source or ensure efficient in-situ reduction of a Pd(II) precatalyst.[1]
-
Ligand Selection: The choice of phosphine ligand can also influence the extent of homocoupling.
Section 2: Nitro Group Reduction
The reduction of the aromatic nitro group to an amine is a critical step. The choice of reducing agent is important to avoid affecting other functional groups.
Q3: My nitro group reduction is incomplete or I'm seeing side products. What should I do?
A3: Incomplete reduction or the formation of side products can depend on the reducing agent and reaction conditions.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a very common and clean method for both aromatic and aliphatic nitro group reductions.[3] However, it can also reduce other functional groups.
-
Metal/Acid Reductions (SnCl₂, Fe, Zn): Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities.[3] Iron (Fe) and Zinc (Zn) in acidic conditions are also effective and economical choices.[3][4]
| Reducing Agent | Advantages | Potential Issues & Solutions |
| H₂ with Pd/C | High yield, clean reaction.[3] | May reduce other functional groups. Ensure catalyst is active. |
| SnCl₂ in acid | Mild and chemoselective.[3] | Workup can be challenging due to tin salts. Careful extraction and washing are needed.[4] |
| Fe in acid | Inexpensive and effective.[4] | Can require longer reaction times. Ensure sufficient acid is present. |
| NaBH₄ / NiCl₂ | Mild conditions (room temp). | Can be a good alternative if other methods fail.[4] |
Section 3: Hydrochloride Salt Formation and Purification
The final step is the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and handling.[5]
Q4: I am having difficulty precipitating the hydrochloride salt, or the final product is impure.
A4: Issues at this stage usually relate to solvent choice and purification.
-
Salt Formation: The amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol), and a solution of HCl in a compatible solvent (e.g., HCl in ether or dioxane) is added. The salt typically precipitates out of the solution.[6][7]
-
Purification: If the precipitated salt is impure, it may need to be recrystallized from an appropriate solvent system (e.g., methanol/ether). The free amine can also be purified by column chromatography before salt formation.[5][7]
Experimental Protocols
The following are example protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-Methoxy-3-nitro-1,1'-biphenyl (Suzuki Coupling)
-
To a round-bottom flask, add 2-bromo-4-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base like potassium carbonate (2.0 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 80-90°C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine (Nitro Reduction)
-
Dissolve 6-methoxy-3-nitro-1,1'-biphenyl (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (e.g., 70-80°C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
Protocol 3: Formation of this compound
-
Dissolve the purified 6-Methoxy-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in ether (e.g., 2M) dropwise with stirring.
-
A precipitate should form. Continue adding the HCl solution until no more precipitate is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
Troubleshooting Flowchart
This decision tree can help guide your troubleshooting process when faced with low overall yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
managing impurities during the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic approach involves a three-step process:
-
Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid. A likely route involves the reaction of 1-bromo-4-methoxy-2-nitrobenzene with phenylboronic acid.
-
Nitro Group Reduction: The nitro group on the biphenyl intermediate is reduced to an amine. Catalytic hydrogenation is a common method for this transformation.[1][2]
-
Salt Formation: The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.
Q2: What are the most common impurities I should expect?
Impurities can arise from each stage of the synthesis. Key potential impurities include:
-
From Suzuki-Miyaura Coupling:
-
Homocoupling byproducts (biphenyl and 4,4'-dimethoxy-2,2'-dinitrobiphenyl).
-
Unreacted starting materials (1-bromo-4-methoxy-2-nitrobenzene and phenylboronic acid).
-
Protodeboronation product of phenylboronic acid (benzene).
-
-
From Nitro Group Reduction:
-
From Starting Materials and Solvents:
-
Impurities present in the initial starting materials.
-
Residual solvents from the reaction and purification steps.
-
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. For TLC, a mobile phase of ethyl acetate and hexane is often suitable. For HPLC, a reversed-phase column (e.g., C18) with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[4]
Q4: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
The success of the Suzuki-Miyaura coupling is highly dependent on several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands often give good results.[5]
-
Base: The type and amount of base can significantly impact the reaction. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used.
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored correctly. Consider using a pre-catalyst that is more stable. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5] |
| Poor Reagent Quality | Use high-purity starting materials. Purify the aryl halide and boronic acid if necessary. Ensure solvents are anhydrous. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; typically, heating is required. Screen different bases and solvent systems. The choice of base can be critical and is often substrate-dependent.[6] |
| Ligand Decomposition | If the reaction stalls, the phosphine ligand may be degrading. Consider using more robust biarylphosphine ligands.[5] |
Issue 2: Presence of Significant Homocoupling Impurities
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.[5] |
| Base-Induced Decomposition | Use milder bases such as potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[5] |
| High Catalyst Loading | While tempting to increase yield, excessively high catalyst loading can sometimes promote side reactions. Optimize the catalyst loading to the minimum effective amount. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (for Catalytic Hydrogenation) | Use fresh palladium on carbon (Pd/C) or another suitable hydrogenation catalyst. Ensure the catalyst is not poisoned by impurities from the previous step.[7] |
| Insufficient Reducing Agent | If using a chemical reducing agent (e.g., tin(II) chloride, iron), ensure a sufficient stoichiometric excess is used. |
| Suboptimal Reaction Conditions | For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. For chemical reduction, monitor the reaction temperature and time. |
Issue 4: Difficulty in Isolating the Final Hydrochloride Salt
| Potential Cause | Troubleshooting Steps |
| Product is Oiling Out | Ensure the solvent used for precipitation is appropriate. A mixture of solvents may be necessary. Try cooling the solution slowly to promote crystallization. |
| Incomplete Salt Formation | Ensure the correct stoichiometry of hydrochloric acid is used. Monitor the pH of the solution. |
| Presence of Impurities Inhibiting Crystallization | Purify the free amine by column chromatography before attempting salt formation.[8] |
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to Synthesize 2-Methoxy-5-nitrobiphenyl
This protocol is a general procedure adapted from known Suzuki-Miyaura coupling reactions of similar substrates.
-
Reagent Preparation: In a round-bottom flask, combine 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: Reduction of 2-Methoxy-5-nitrobiphenyl to 6-Methoxy-[1,1'-biphenyl]-3-amine
This protocol describes a general method for the catalytic hydrogenation of an aromatic nitro group.
-
Reaction Setup: Dissolve the 2-methoxy-5-nitrobiphenyl (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).[9]
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product.
Step 3: Formation of this compound
-
Dissolution: Dissolve the crude 6-Methoxy-[1,1'-biphenyl]-3-amine in a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until the solution is acidic.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for a period to maximize precipitation.
-
Isolation and Drying: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Structure | Potential Origin | Analytical Detection |
| Biphenyl | C₁₂H₁₀ | Homocoupling of phenylboronic acid | GC-MS, HPLC |
| 4,4'-Dimethoxy-2,2'-dinitrobiphenyl | C₁₄H₁₂N₂O₆ | Homocoupling of 1-bromo-4-methoxy-2-nitrobenzene | HPLC, LC-MS |
| 1-Bromo-4-methoxy-2-nitrobenzene | C₇H₆BrNO₃ | Unreacted starting material | GC-MS, HPLC |
| Phenylboronic acid | C₆H₇BO₂ | Unreacted starting material | HPLC (with derivatization) |
| 6-Methoxy-[1,1'-biphenyl]-3-hydroxylamine | C₁₃H₁₃NO₂ | Incomplete reduction of the nitro group | HPLC, LC-MS |
| Azo-bis(6-methoxy-[1,1'-biphenyl]) | C₂₆H₂₂N₂O₂ | Side reaction during nitro reduction | HPLC, LC-MS |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways during synthesis.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 6-Methoxy-[1,1'-biphenyl]-3-amine
Welcome to the Technical Support Center for catalyst selection and optimization in reactions involving 6-Methoxy-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-Methoxy-[1,1'-biphenyl]-3-amine?
A1: The most prevalent and effective methods for the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine and related biaryl amines are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these methods depends on the readily available starting materials.
Q2: I am observing low yields in my Suzuki-Miyaura coupling to produce 6-Methoxy-[1,1'-biphenyl]-3-amine. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings for this substrate can stem from several factors. The electron-donating nature of the methoxy and amino groups can affect the reactivity of the starting materials. Common issues include inefficient catalyst activation, catalyst poisoning, or suboptimal reaction conditions. Ensure your reagents are pure and the reaction is conducted under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.
Q3: In my Buchwald-Hartwig amination, I am seeing significant side products. How can I improve the selectivity?
A3: Side product formation in Buchwald-Hartwig aminations can be due to competing reactions such as hydrodehalogenation or homocoupling. The choice of ligand is critical in controlling the selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the desired C-N bond formation and suppress side reactions. Additionally, the base and solvent system play a crucial role and should be carefully optimized.
Q4: Can the methoxy and amino groups on the biphenyl scaffold interfere with the catalytic cycle?
A4: Yes, both the methoxy and amino groups can influence the catalytic cycle. The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium center, potentially inhibiting the catalyst. The methoxy group, being electron-donating, can affect the rate of oxidative addition and reductive elimination. The selection of a suitable ligand is key to mitigating these effects.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage under an inert atmosphere. |
| Suboptimal Ligand | For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. A ligand screen is recommended. |
| Incorrect Base | The choice and strength of the base are critical for the transmetalation step. Screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Adjust the solvent ratio or switch to a different solvent if solubility is an issue. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| Hydrodehalogenation | This side reaction can be minimized by using a non-protic solvent and a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Homocoupling | Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial. Using a Pd(0) source like Pd₂(dba)₃ can also mitigate this issue. |
| Catalyst Inhibition | The amino group can coordinate to the palladium center. Employing bulky biarylphosphine ligands can prevent this and promote the desired catalytic cycle. |
| Incorrect Base | Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred. A base screen can identify the optimal choice. |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling
This protocol describes the coupling of (3-amino-4-methoxyphenyl)boronic acid with a suitable aryl halide.
Materials:
-
(3-amino-4-methoxyphenyl)boronic acid (1.0 equiv)
-
Aryl halide (e.g., bromobenzene, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (3-amino-4-methoxyphenyl)boronic acid, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine via Buchwald-Hartwig Amination
This protocol describes the coupling of 3-bromo-4-methoxyaniline with a suitable arylboronic acid.
Materials:
-
3-Bromo-4-methoxyaniline (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add degassed toluene, followed by 3-bromo-4-methoxyaniline and the arylboronic acid.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide representative data for catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions for substrates analogous to those used in the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Halides with Substituted Phenylboronic Acids
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 70-85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 80-90 |
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 90-98 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 85-95 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 88-96 |
Visualizations
preventing oxidation of the amine group in 6-Methoxy-[1,1'-biphenyl]-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-[1,1'-biphenyl]-3-amine, with a focus on preventing the oxidation of its amine group.
Frequently Asked Questions (FAQs)
Q1: My 6-Methoxy-[1,1'-biphenyl]-3-amine solution is turning brown. What is causing this discoloration?
A1: The discoloration of your 6-Methoxy-[1,1'-biphenyl]-3-amine solution is likely due to the oxidation of the aromatic amine group. Aromatic amines are susceptible to air oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to light and heat. To minimize oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.
Q2: Why is it necessary to protect the amine group of 6-Methoxy-[1,1'-biphenyl]-3-amine during my synthetic route?
A2: The primary amine in 6-Methoxy-[1,1'-biphenyl]-3-amine is a nucleophilic and basic site, making it reactive towards a variety of electrophiles and oxidizing agents. Protecting the amine group is crucial to prevent unwanted side reactions during subsequent synthetic steps that may target other parts of the molecule. By converting the amine into a less reactive functional group, such as a carbamate, its nucleophilicity is temporarily masked.
Q3: What are the most suitable protecting groups for 6-Methoxy-[1,1'-biphenyl]-3-amine?
A3: The most common and effective protecting groups for aromatic amines like 6-Methoxy-[1,1'-biphenyl]-3-amine are carbamates. The choice of a specific carbamate protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. The three most widely used protecting groups are:
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tert-Butoxycarbonyl (Boc): Stable to basic and nucleophilic conditions, but readily removed with acid.[1][]
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Benzyloxycarbonyl (Cbz or Z): Stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.[3]
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9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but is cleaved by mild bases, making it suitable for orthogonal protection strategies.[3]
Troubleshooting Guides
Issue 1: Incomplete Protection Reaction
Symptoms:
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TLC or LC-MS analysis shows the presence of starting material (6-Methoxy-[1,1'-biphenyl]-3-amine) after the reaction is expected to be complete.
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Low yield of the protected product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Reagent | Ensure you are using a slight excess (1.1-1.5 equivalents) of the protecting group reagent (e.g., Boc-anhydride, Cbz-Cl, Fmoc-Cl). |
| Inactive Reagents | Use fresh or properly stored protecting group reagents. Boc-anhydride can hydrolyze over time, and chloroformates like Cbz-Cl are sensitive to moisture. |
| Suboptimal Reaction Conditions | The reactivity of the amine in 6-Methoxy-[1,1'-biphenyl]-3-amine may be influenced by the methoxy and biphenyl groups. Consider slightly elevated temperatures or longer reaction times. Ensure the base used (e.g., triethylamine, diisopropylethylamine) is appropriate and used in sufficient quantity to neutralize the acid generated during the reaction. |
| Poor Solubility | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: Formation of Side Products
Symptoms:
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Multiple spots on TLC or peaks in LC-MS in addition to the starting material and the desired product.
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Difficulty in purifying the desired protected compound.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Di-protection | If using a large excess of the protecting group reagent, di-protection (formation of a dicarbamic acid derivative) can occur. Use a controlled amount of the protecting reagent. |
| Reaction with Methoxy Group | While less likely, harsh reaction conditions could potentially affect the methoxy group. Use mild reaction conditions and monitor the reaction closely. |
| Oxidation during Workup | If the workup is prolonged or exposed to air, oxidation of any unreacted starting material can occur. Perform the workup efficiently and consider using an inert atmosphere. |
Issue 3: Difficulty in Deprotection
Symptoms:
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Incomplete removal of the protecting group, even after extended reaction times.
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Degradation of the final product during deprotection.
Possible Causes and Solutions:
| Protecting Group | Cause of Incomplete Deprotection | Suggested Solution |
| Boc | Insufficient acid strength or concentration. Steric hindrance around the amine. | Use a stronger acid (e.g., neat TFA) or increase the concentration of HCl in dioxane. For sterically hindered substrates, consider longer reaction times or gentle heating. |
| Cbz | Catalyst poisoning. Inefficient hydrogenolysis. | Use a fresh batch of palladium catalyst (e.g., Pd/C). Ensure the system is properly purged with hydrogen. Consider alternative deprotection methods like using HBr in acetic acid if hydrogenolysis is problematic. |
| Fmoc | Incomplete reaction with the base. | Ensure a sufficient excess of the amine base (e.g., piperidine) is used. If the reaction is sluggish, consider a stronger, non-nucleophilic base like DBU in small amounts. |
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DIPEA), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, nucleophiles, and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO₃, TEA), solvent (e.g., THF/water) | Catalytic hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH) | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., dioxane/water) | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
Experimental Protocols
Protocol 1: Boc Protection of 6-Methoxy-[1,1'-biphenyl]-3-amine
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Dissolve 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (TEA) (1.2 eq).
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To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of 6-Methoxy-[1,1'-biphenyl]-3-amine
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Dissolve 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
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Add sodium bicarbonate (NaHCO₃) (2.0 eq).
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Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
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Stir the reaction mixture at room temperature for 6-16 hours.
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Monitor the reaction by TLC.
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Upon completion, extract the mixture with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the product by recrystallization or column chromatography.
Protocol 3: Fmoc Protection of 6-Methoxy-[1,1'-biphenyl]-3-amine
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Suspend 6-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
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Add sodium bicarbonate (NaHCO₃) (2.0 eq).
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Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in 1,4-dioxane dropwise at 0 °C.
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Stir the mixture at room temperature for 8-18 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Troubleshooting logic for amine oxidation.
References
work-up procedure for reactions with 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How do I convert this compound to the free amine for my reaction?
A1: To obtain the free amine, the hydrochloride salt must be neutralized with a base. A typical procedure involves dissolving the salt in a suitable solvent and then adding an aqueous basic solution until the pH is above 7.
Q2: What is the best solvent system for extracting the free amine after neutralization?
A2: The choice of solvent depends on the specific reaction mixture. Generally, water-immiscible organic solvents like ethyl acetate, dichloromethane, or toluene are effective for extracting aromatic amines.
Q3: I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?
A3: Emulsions are common when working with amines. To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent or filtering the mixture through a pad of Celite can be effective.
Q4: My final product is contaminated with unreacted starting materials. What is the best way to purify it?
A4: Purification strategies depend on the nature of the impurities. Column chromatography on silica gel is a common and effective method for purifying aromatic amines.[1] Using a solvent system with a small amount of a basic modifier, like triethylamine, can help prevent the product from streaking on the acidic silica gel.[1][2] Recrystallization from a suitable solvent system can also be an excellent purification method if the product is a solid.
Q5: How can I remove residual metal catalysts (e.g., palladium) from my cross-coupling reaction?
A5: Several methods can be employed to remove residual metal catalysts. Filtering the reaction mixture through a pad of Celite can remove heterogeneous catalysts. For homogeneous catalysts, treatment with activated carbon or a metal scavenger is often effective. Specific work-up procedures may also involve washes with aqueous solutions of reagents like ammonium chloride to complex with the metal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of free amine after neutralization and extraction. | Incomplete neutralization. | Check the pH of the aqueous layer after adding the base. Ensure it is sufficiently basic (pH > 8) to fully deprotonate the amine hydrochloride. |
| Amine remains in the aqueous layer. | The free amine may have some water solubility. Perform multiple extractions with the organic solvent to ensure complete removal from the aqueous phase. | |
| The product is an oil and difficult to handle. | The free amine may have a low melting point. | Consider converting the purified free amine back to a stable hydrochloride salt for easier handling and storage. This can be achieved by treating a solution of the amine with HCl in an organic solvent like ether or dioxane.[2] |
| Formation of an insoluble precipitate during work-up. | The free amine may be precipitating out of the organic solvent. | Choose a different extraction solvent in which the free amine is more soluble. |
| The hydrochloride salt is not fully dissolved before neutralization. | Ensure the hydrochloride salt is fully dissolved before adding the base. You may need to use a co-solvent system. | |
| Product degradation during purification. | Amines can be sensitive to air and light. | Keep the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if it will be stored for an extended period.[2] |
| The amine is reacting with the acidic silica gel during chromatography. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use basic alumina for the chromatography.[1][2] |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Reaction Mixture Containing 6-Methoxy-[1,1'-biphenyl]-3-amine
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Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, it may be necessary to quench any reactive reagents by carefully adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride).
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Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or DMF, it is often beneficial to remove the solvent under reduced pressure.
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Acid-Base Extraction:
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Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate) and water.
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To separate the amine from non-basic impurities, an acidic wash can be performed. Add 1M aqueous HCl and separate the layers. The protonated amine will move to the aqueous layer.
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To isolate the amine, make the aqueous layer basic by adding a base such as 1M NaOH until the pH is > 8.
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Extract the free amine from the basic aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).
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Washing and Drying:
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Combine the organic extracts and wash them with brine to remove excess water.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Concentration and Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
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Visualizations
Caption: A flowchart illustrating the general experimental workflow for the work-up and purification of 6-Methoxy-[1,1'-biphenyl]-3-amine from a reaction mixture.
Caption: A decision tree diagram for troubleshooting persistent emulsions during the work-up procedure.
References
Validation & Comparative
A Spectroscopic Comparison of 6-Methoxy-[1,1'-biphenyl]-3-amine and Its Derivatives
This guide provides a detailed spectroscopic comparison of 6-Methoxy-[1,1'-biphenyl]-3-amine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical data for compound characterization. The following sections present quantitative spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for the analytical process.
Spectroscopic Data Comparison
The spectroscopic properties of 6-Methoxy-[1,1'-biphenyl]-3-amine are influenced by the electronic interplay between the amino and methoxy groups and the biphenyl ring system. Modifications to this core structure, such as the introduction of different substituents, lead to predictable shifts in spectral data. This section summarizes the expected spectroscopic signatures for the parent compound and selected derivatives based on data from analogous structures.
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The aromatic protons typically appear in the range of 6.5-8.0 ppm. The methoxy protons show a characteristic singlet around 3.8-3.9 ppm, while the amine protons can vary in chemical shift and may appear as a broad singlet.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Amine Protons (δ, ppm) | Other Substituents (δ, ppm) |
| 6-Methoxy-[1,1'-biphenyl]-3-amine (Predicted) | 6.7 - 7.6 (m) | ~3.8 (s, 3H) | ~3.5-4.5 (br s, 2H) | - |
| 4-Methoxybiphenyl | 7.02-7.05 (d, 2H), 7.34-7.39 (m, 1H), 7.45-7.50 (m, 2H), 7.58-7.63 (m, 4H)[1] | 2.88 (s, 3H)[1] | - | - |
| (E)-1-(4-methoxyphenyl)-N-Phenylmethanimine | 6.93-6.95 (d, 2H), 7.23-7.26 (d, 2H), 7.46-7.47 (d, 3H), 7.88-7.90 (d, 2H)[2] | 3.84 (s, 3H)[2] | - | 8.48 (s, 1H, CH=N)[2] |
| 4-Nitroanisole | 6.96 (d, J = 9.2 Hz, 2H), 8.20 (d, J = 9.2 Hz, 2H)[3] | 3.92 (s, 3H)[3] | - | - |
¹³C NMR Data
Carbon-13 NMR spectra reveal the carbon framework of the molecule. Aromatic carbons typically resonate between 110-160 ppm. The methoxy carbon appears around 55 ppm.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Other Notable Carbons (δ, ppm) |
| 6-Methoxy-[1,1'-biphenyl]-3-amine (Predicted) | 110 - 160 | ~55.7 | - |
| 1,4-Dimethoxybenzene | 114.7, 153.8[3] | 55.7[3] | - |
| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | 118.1 - 166.7[4] | - | Carbonyl (C=O): 190.07[4] |
| 4-Benzyloxyanisole | 114.7, 115.9, 127.5, 127.9, 128.6, 137.4, 153.0, 154.0[3] | 55.7[3] | Methylene (-CH₂-): 70.8[3] |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups. Primary aromatic amines show two N-H stretching bands, while the C-O stretch of the methoxy group is also prominent.
| Compound | N-H Stretch (ν, cm⁻¹) | C-O Stretch (ν, cm⁻¹) | Aromatic C=C Stretch (ν, cm⁻¹) | C-H Aromatic Stretch (ν, cm⁻¹) |
| 6-Methoxy-[1,1'-biphenyl]-3-amine (Predicted) | 3200 - 3500 (two bands)[5] | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | ~1600, ~1500, ~1450 | ~3000 - 3100 |
| Aromatic Primary Amines (General) | 3400 - 3500 (asymmetric), 3200 - 3400 (symmetric)[5] | - | - | - |
| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | - | - | - | C=O Stretch: 1654[4] |
UV-Visible Spectroscopy Data
UV-Vis spectroscopy provides information on electronic transitions within the molecule. The biphenyl system gives rise to characteristic absorption bands. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the maximum absorption wavelength (λ_max).
| Compound | λ_max (nm) | Solvent | Notes |
| 6-Methoxy-[1,1'-biphenyl]-3-amine (Predicted) | ~350 - 370 | THF/Ethanol | The methoxy group's donor properties may cause a slight bathochromic shift compared to the unsubstituted biphenyl amine.[6] |
| Biphenyl Enamine (BE5) | ~370 | THF | A methoxy-substituted aniline derivative.[6] |
| H3 (Biphenyl Enamine) | 347 | THF | A reference biphenyl enamine.[6] |
| Biphenyl | ~250 | - | The parent biphenyl chromophore. |
Mass Spectrometry Data
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 6-Methoxy-[1,1'-biphenyl]-3-amine | C₁₃H₁₃NO[7] | 199.25[7] | 199 ([M]⁺), fragments corresponding to loss of CH₃, OCH₃. |
| 4-Methoxybiphenyl | C₁₃H₁₂O[8] | 184.23[8] | 184 ([M]⁺) |
| Biphenyl | C₁₂H₁₀[9] | 154.21[10] | 154 ([M]⁺) |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Analyses are typically performed on a 300 MHz or 400 MHz NMR spectrometer.[2][11]
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent disk using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
UV-Visible Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol, methanol, or THF.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm. Use a cuvette containing only the solvent as a reference. The wavelength of maximum absorbance (λ_max) is the key parameter.[6]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol, often with the addition of 0.1% formic acid to promote ionization.[11]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ion source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire data in positive ion mode. Key parameters to optimize include cone voltage and capillary voltage.[11] The resulting spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of an organic compound like 6-Methoxy-[1,1'-biphenyl]-3-amine.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. chembk.com [chembk.com]
- 8. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biphenyl [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. staff-beta.najah.edu [staff-beta.najah.edu]
A Comparative Analysis of Synthetic Precursors for Tyrosine Kinase Inhibitors: Efficacy and Synthesis of Bosutinib
For Immediate Release
A detailed comparison of synthetic routes for the tyrosine kinase inhibitor Bosutinib reveals significant variations in efficacy, yield, and process complexity depending on the chosen precursor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data to inform precursor selection and process optimization.
The selection of a starting material is a critical decision in the synthesis of an Active Pharmaceutical Ingredient (API). This choice profoundly impacts the overall efficiency, cost-effectiveness, and impurity profile of the final drug substance. This report focuses on the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases, as a case study to compare the efficacy of APIs derived from different precursors. While this guide centers on the established synthesis of Bosutinib, it is of particular relevance to researchers exploring derivatives of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a structurally analogous compound with potential applications in the synthesis of novel kinase inhibitors.
Bosutinib's chemical structure is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. A key intermediate in its synthesis is 2,4-dichloro-5-methoxyaniline, a close structural analog of this compound. This comparison will delve into various documented synthetic pathways to Bosutinib, starting from different precursors, providing quantitative data on their performance.
Comparative Analysis of Synthetic Routes to Bosutinib
The synthesis of Bosutinib has been approached from several different starting materials. The following table summarizes the key performance indicators for some of the most prominent routes, offering a clear comparison of their overall yields and the purity of the final API.
| Starting Material/Precursor | Overall Yield (%) | Final Product Purity (%) | Key Process Characteristics | Reference |
| 3-Methoxy-4-hydroxybenzoic Acid | 21.7 | 98.7 (HPLC) | Multi-step process involving esterification, alkylation, nitration, reduction, cyclization, and amination. Avoids extreme reaction temperatures. | [1][2][3] |
| Acetovanillone | 18.0 | 98.9 (HPLC) | A nine-step synthesis. | [4] |
| 2-Methoxy-5-nitrophenol | 32.1 | Not explicitly stated | Described as a costly route with a long reaction time (66 hours for the final steps). | [2] |
| Methyl 4-hydroxy-3-methoxybenzoate | 8.3 | Not explicitly stated | Involves protection of a hydroxyl group and a cyclization reaction at a very low temperature (-78 °C). | [2] |
Signaling Pathway of Bosutinib
Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein exhibits constitutively active kinase activity, driving uncontrolled cell growth. Bosutinib competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its activity and downstream signaling, ultimately leading to apoptosis of the cancer cells.
Caption: Mechanism of action of Bosutinib.
Experimental Protocols for Key Synthetic Routes
Synthesis of Bosutinib starting from 3-Methoxy-4-hydroxybenzoic Acid
This route provides a robust and scalable method for the synthesis of Bosutinib with a good overall yield and high purity.[1][2][3]
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic Acid 3-Methoxy-4-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Alkylation The resulting ester is then alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.
Step 3: Nitration The alkylated product is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.
Step 4: Reduction The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of ammonium chloride.
Step 5: Cyclization The amino compound undergoes cyclization to form the quinoline core of Bosutinib.
Step 6: Chlorination The hydroxyl group on the quinoline ring is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.
Step 7: First Amination The 4-chloroquinoline intermediate is reacted with 2,4-dichloro-5-methoxyaniline.
Step 8: Second Amination The final step involves the reaction with N-methylpiperazine to introduce the side chain, yielding Bosutinib.
References
Comparative Guide to Analytical Method Validation for 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
This guide provides a comparative overview of two common analytical methods for the quantitative determination of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride in pharmaceutical preparations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and validation of analytical procedures for aromatic amine compounds.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample matrix, and the required sensitivity and selectivity. Below is a summary of hypothetical validation data for the two methods, based on established industry standards and the principles outlined in the ICH Q2(R1) guideline.[1][2][3][4][5]
| Validation Parameter | HPLC-UV Method | GC-MS Method (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Specific in the presence of expected impurities and excipients. | Highly specific due to mass fragmentation patterns. |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substance and finished pharmaceutical products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for the analyte.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Protocol:
-
Specificity: Analyze blank samples (diluent), placebo samples, and samples spiked with the analyte and potential impurities to demonstrate the absence of interference at the retention time of the main peak.
-
Linearity: Prepare a series of at least five standard solutions of the analyte over the concentration range of 1-150 µg/mL. Plot the peak area response against the concentration and determine the correlation coefficient (R²) of the linear regression.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of the amine hydrochloride, a derivatization step is typically required to improve volatility and chromatographic performance.[6][7][8] This method is highly sensitive and selective, making it suitable for trace-level analysis and impurity profiling.
Derivatization Step:
-
React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine group into a less polar and more volatile silyl derivative.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 290°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Validation Protocol:
-
Specificity: Analyze derivatized blank and placebo samples to ensure no interfering peaks are present at the retention time and m/z values of the analyte derivative.
-
Linearity: Prepare and derivatize a series of at least five standard solutions over the concentration range of 0.1-50 µg/mL. Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.
-
Accuracy: Conduct recovery studies by spiking a placebo matrix at three concentration levels, followed by the derivatization and extraction procedure.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method, including the derivatization step in each sample preparation.
-
LOD and LOQ: Determine based on the signal-to-noise ratio in SIM mode.
Visualizations
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. h-brs.de [h-brs.de]
- 8. benchchem.com [benchchem.com]
comparative study of different synthetic routes to 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
For Immediate Release
A comprehensive comparative study of distinct synthetic pathways to 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a key intermediate in pharmaceutical development, has been conducted. This guide provides researchers, scientists, and drug development professionals with an objective analysis of two primary synthetic strategies, supported by experimental data, to facilitate informed decisions in process chemistry and scale-up operations.
The two routes investigated both commence with the formation of a 6-methoxy-3-nitrobiphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the nitro group to the corresponding amine, and concluding with the formation of the hydrochloride salt. The key differentiation between the routes lies in the methodology employed for the nitro group reduction.
Executive Summary of Synthetic Routes
Route A utilizes a palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-4-nitroanisole with phenylboronic acid to yield 6-methoxy-3-nitrobiphenyl. The subsequent reduction of the nitro group is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.
Route B also employs a Suzuki-Miyaura coupling under similar conditions to produce the 6-methoxy-3-nitrobiphenyl intermediate. However, the critical reduction step is performed using tin(II) chloride (SnCl₂) in an acidic medium.
The final step for both routes involves the treatment of the resulting 6-Methoxy-[1,1'-biphenyl]-3-amine with hydrochloric acid to afford the desired hydrochloride salt.
Data Presentation: A Comparative Overview
| Parameter | Route A: Catalytic Hydrogenation | Route B: Tin(II) Chloride Reduction |
| Starting Materials | 2-bromo-4-nitroanisole, Phenylboronic acid, Pd catalyst, H₂ | 2-bromo-4-nitroanisole, Phenylboronic acid, Pd catalyst, SnCl₂, HCl |
| Overall Yield | ~85% | ~75% |
| Purity of Final Product | High (>98%) | Good (>95%), potential for tin impurities |
| Reaction Time (Total) | 6-8 hours | 4-6 hours |
| Key Advantages | High yield and purity, cleaner reaction profile | Faster reduction step, readily available and inexpensive reducing agent |
| Key Disadvantages | Requires specialized hydrogenation equipment, handling of H₂ gas | Lower overall yield, potential for metal contamination, workup can be more complex |
Experimental Protocols
Route A: Catalytic Hydrogenation
Step 1: Synthesis of 6-Methoxy-3-nitrobiphenyl via Suzuki-Miyaura Coupling
To a solution of 2-bromo-4-nitroanisole (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent such as a mixture of toluene and water, a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq), and a base like sodium carbonate (Na₂CO₃) (2.0 eq) are added. The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere for 4-6 hours. Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to yield 6-methoxy-3-nitrobiphenyl. A typical yield for this step is around 90-95%.
Step 2: Reduction of 6-Methoxy-3-nitrobiphenyl via Catalytic Hydrogenation
The 6-methoxy-3-nitrobiphenyl (1.0 eq) is dissolved in a solvent like ethanol or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give 6-Methoxy-[1,1'-biphenyl]-3-amine. This reduction step typically proceeds with a yield of over 95%.
Step 3: Formation of this compound
The crude 6-Methoxy-[1,1'-biphenyl]-3-amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product. The yield for this step is typically quantitative.
Route B: Tin(II) Chloride Reduction
Step 1: Synthesis of 6-Methoxy-3-nitrobiphenyl via Suzuki-Miyaura Coupling
This step is identical to Step 1 in Route A.
Step 2: Reduction of 6-Methoxy-3-nitrobiphenyl using Tin(II) Chloride
To a solution of 6-methoxy-3-nitrobiphenyl (1.0 eq) in a solvent such as ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) is added. Concentrated hydrochloric acid is then added, and the mixture is heated to reflux (approximately 70-80 °C) for 2-4 hours. After the reaction is complete, the mixture is cooled and made basic with a sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to yield 6-Methoxy-[1,1'-biphenyl]-3-amine. The yield for this step is typically in the range of 80-85%.[1][2][3][4]
Step 3: Formation of this compound
This step is identical to Step 3 in Route A.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. Route A, employing catalytic hydrogenation, provides a higher overall yield and product purity, making it an attractive option for applications where stringent purity is required. However, it necessitates specialized equipment for handling hydrogen gas. Route B, utilizing a tin(II) chloride reduction, is faster and employs more readily accessible and cost-effective reagents. The trade-offs for this convenience are a slightly lower yield and the potential for tin contamination, which may require additional purification steps. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the desired purity of the final product.
References
A Comparative Purity Analysis of 6-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In drug discovery and development, impurities can lead to erroneous biological data, side reactions, and potentially toxic byproducts. This guide provides a comprehensive comparison of the purity of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride from three hypothetical major suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on standard analytical techniques and provides detailed experimental protocols for verification.
Data Presentation
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). A summary of the findings is presented in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% (HPLC) | 99.5% (HPLC) | >99% (qNMR) |
| Measured Purity (HPLC) | 98.2% | 99.6% | 99.1% |
| Measured Purity (qNMR) | 97.9% | 99.4% | 99.2% |
| Molecular Weight Confirmation (MS) | Confirmed | Confirmed | Confirmed |
| Major Impurity 1 (Structure) | 6-Methoxy-[1,1'-biphenyl]-3-ol | Unidentified | Residual Solvent (Ethyl Acetate) |
| Major Impurity 1 (Level) | 0.8% | 0.2% | 0.5% |
| Major Impurity 2 (Structure) | Unidentified | Starting Material | Unidentified |
| Major Impurity 2 (Level) | 0.5% | 0.1% | 0.2% |
| Appearance | Off-white solid | White crystalline solid | White powder |
| Solubility (DMSO) | Clear solution | Clear solution | Clear solution |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For purity assessment, the area of the main peak is compared to the total area of all peaks.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific analyte signal with that of a certified internal standard of known purity.[1]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.[2]
-
Acquisition: A standard proton NMR spectrum is acquired with a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of the vinyl proton signal of maleic acid, taking into account the number of protons and the molecular weights of the analyte and the standard.
-
3. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. It is primarily used here to confirm the molecular weight of the target compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method:
-
Sample Preparation: The sample solution from the HPLC analysis is directly infused into the mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Analysis: The spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]+) corresponding to the molecular weight of 6-Methoxy-[1,1'-biphenyl]-3-amine.
-
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Hypothetical signaling pathway inhibition.
Discussion
The purity of this compound can vary between suppliers. Supplier B provided the material with the highest purity as determined by both HPLC and qNMR. Supplier A's product contained a significant impurity, identified as the corresponding phenol, which could arise from the hydrolysis of the methoxy group. Supplier C's material showed a notable amount of residual solvent, which could affect reaction stoichiometry if not accounted for.
It is crucial for researchers to independently verify the purity of critical reagents, as the stated purity on the label may not always be comprehensive. The choice of analytical technique is also important. While HPLC is excellent for separating and quantifying impurities, qNMR provides a direct measure of purity against a certified standard without the need for a reference standard of the analyte itself. Mass spectrometry is an indispensable tool for confirming the identity of the main component and for the structural elucidation of unknown impurities.
For applications in drug development and sensitive biological assays, it is recommended to use reagents of the highest possible purity, such as that provided by Supplier B in this comparison. For less sensitive applications, material from other suppliers might be acceptable, but a thorough in-house quality control is strongly advised.
References
A Head-to-Head Comparison of Catalysts for Suzuki Coupling in the Synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds like 6-Methoxy-[1,1'-biphenyl]-3-amine, a valuable scaffold in medicinal chemistry. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of commonly employed palladium catalysts for the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine and its analogs.
The synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine via Suzuki coupling typically involves the reaction of an appropriate halo-aniline derivative with a methoxyphenylboronic acid, or vice-versa. While direct comparative studies on this specific molecule are not extensively documented in readily available literature, a wealth of data exists for structurally similar couplings, such as the reaction of bromoanilines with phenylboronic acids. This guide leverages this analogous data to provide a comparative overview of catalyst performance.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst system, which includes the palladium source and a supporting ligand, is a crucial parameter in optimizing the Suzuki-Miyaura coupling. Below is a summary of the performance of two widely used catalyst systems in reactions analogous to the synthesis of 6-Methoxy-[1,1'-biphenyl]-3-amine.
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System A: Pd(PPh₃)₄ | 3-Bromoaniline | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~85-95 |
| Catalyst System B: Pd(OAc)₂ / SPhos | 4-Bromo-2-methoxyaniline | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/Water | 100 | 2 | >95 |
Note: The data presented is a synthesis of typical results from various sources for analogous reactions and should be considered as a guide for optimization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving desired synthetic outcomes. The following are generalized procedures for the Suzuki-Miyaura coupling reactions using the compared catalyst systems.
Experimental Protocol for Catalyst System A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the bromoaniline derivative (1.0 mmol), the methoxyphenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add the chosen degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (1-5 mol%).
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl amine.
Experimental Protocol for Catalyst System B: Palladium(II) Acetate [Pd(OAc)₂] with a Buchwald Ligand (e.g., SPhos)
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to a dry reaction vessel.
-
Add the bromoaniline derivative (1.0 mmol), the methoxyphenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., 1,4-dioxane) and water to the reaction vessel.
-
Seal the vessel and heat the mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved in the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the catalytic cycle.
Safety Operating Guide
Navigating the Disposal of 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. For researchers and drug development professionals handling 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride, a clear and compliant disposal plan is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Disposal Protocol
Given the absence of a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of this compound, it is imperative to treat this compound as hazardous waste. This approach ensures the highest level of safety and regulatory compliance. The following protocol is based on established guidelines for the management of laboratory chemical waste.[1][2][3][4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in regular trash.[1][5]
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][3]
-
Ensure the container is kept securely closed except when adding waste.[1][2][3]
-
Segregate this waste from incompatible materials. As a general rule, store acids and bases separately, and keep chemicals that could react violently or release toxic gases apart.[2]
-
-
Request for Disposal:
-
Empty Container Disposal:
-
If the original container is to be disposed of after the chemical has been used, it must be properly decontaminated. If the compound is determined to be an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[1][4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
After decontamination, deface or remove all hazardous labels before disposing of the empty container as regular trash.[1]
-
Key Principles of Laboratory Chemical Waste Disposal
The following table summarizes the essential principles for managing chemical waste in a laboratory setting.
| Principle | Guideline | Rationale |
| Waste Minimization | Purchase only the amount of chemical needed and use efficient experimental procedures. | Reduces the volume of hazardous waste generated and lowers disposal costs. |
| Segregation | Store incompatible waste streams in separate containers. | Prevents dangerous chemical reactions, such as the generation of toxic gases or explosions.[2] |
| Proper Labeling | All waste containers must be clearly labeled with their contents. | Ensures safe handling and proper disposal by EHS personnel. |
| Containment | Use appropriate, sealed containers and secondary containment where necessary. | Prevents spills and leaks, protecting both laboratory personnel and the environment. |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal. | Ensures legal compliance and avoids potential fines and penalties. |
Decision Workflow for Chemical Disposal
The following diagram illustrates the logical steps to determine the proper disposal route for a laboratory chemical like this compound.
Caption: Disposal decision workflow for laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
